STAT3-Over-STAT1 Phosphorylation Selectivity: A Direct Contrast with Stattic
Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate selectively inhibits STAT3 phosphorylation without suppressing STAT1 phosphorylation in IL-6-stimulated HeLa cells (10–30 µM) and MDA-MB-231 breast cancer cells (30–100 µM) . In contrast, Stattic (CAS 19983-44-9), a widely used STAT3 inhibitor, is non-selective, exhibiting comparable inhibitory activity against both STAT3 (IC50 4–6 µM) and STAT1 (IC50 4–6 µM) [1]. This represents a qualitative difference in target engagement: Compound 6a provides a functional window where STAT3 is inhibited while STAT1-mediated signaling remains intact, whereas Stattic ablates both pathways simultaneously.
| Evidence Dimension | STAT3 vs STAT1 phosphorylation selectivity in cell-based assays |
|---|---|
| Target Compound Data | STAT3 phosphorylation inhibited at 10–30 µM (HeLa) and 30–100 µM (MDA-MB-231); no STAT1 phosphorylation inhibition observed at these concentrations |
| Comparator Or Baseline | Stattic: STAT3 IC50 4–6 µM; STAT1 IC50 4–6 µM (non-selective) |
| Quantified Difference | Compound 6a shows complete selectivity (no STAT1 inhibition up to 100 µM) vs. Stattic which shows no selectivity (STAT3/STAT1 IC50 ratio ≈ 1) |
| Conditions | IL-6-stimulated HeLa and MDA-MB-231 cells; Western blot for phospho-STAT3 and phospho-STAT1 |
Why This Matters
For researchers requiring STAT3-specific inhibition without confounding STAT1-dependent interferon or immune signaling, Compound 6a offers a selectivity window unavailable with Stattic, directly impacting experimental design and data interpretability in immunology-oncology studies.
- [1] Madoux F, Koenig M, Sessions H, et al. Modulators of STAT Transcription Factors for the Targeted Therapy of Cancer (STAT3 Inhibitors). Probe Reports from the NIH Molecular Libraries Program. 2009 Aug 28 [Updated 2011 Mar 25]. Table: Comparative Activity Table: Probe and Prior Art Compounds. View Source
